6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
This compound (CAS: 1707603-16-4) features a 2,3-dihydroimidazo[1,2-b]pyrazole core substituted with a 4-methoxyphenyl group at position 2, an ethyl group at position 6, and a carboxylic acid at position 7 . Its discontinuation in commercial catalogs suggests it was primarily a research intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry .
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-3-11-13(15(19)20)14-16-12(8-18(14)17-11)9-4-6-10(21-2)7-5-9/h4-7,12,16H,3,8H2,1-2H3,(H,19,20) |
InChI Key |
WOQKCWXKSDPHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired imidazo[1,2-b]pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo-Pyrazole Core
2.1.1 Position and Nature of Aromatic Substituents
- This derivative was synthesized for cancer and inflammation studies .
- Compound 8b : 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
2.1.2 Functional Group Modifications
- This compound demonstrated anti-inflammatory activity .
- Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-methoxyphenyl group in the target compound likely enhances aqueous solubility compared to 4-fluorophenyl (8a) or phenyl (8b) derivatives.
- Metabolic Stability : Fluorine in 8a may reduce oxidative metabolism, while the ethyl group in the target compound could slow hepatic clearance.
Biological Activity
6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 1707567-22-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.39 | Li et al., 2022 |
| NCI-H460 | 0.03 | Mohareb et al., 2022 |
| HepG2 | Not reported | Kumar et al., 2021 |
| HCT116 | 1.1 | Cankara et al., 2022 |
The compound has demonstrated significant inhibition of Aurora-A kinase, a critical target in cancer therapy, with an IC50 value of 0.16 µM against MCF-7 cells . Additionally, it has been observed to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Studies on related pyrazole derivatives suggest that they can inhibit various inflammatory pathways, including the p38 MAPK and ERK signaling pathways.
Table 2: Inhibition of Inflammatory Pathways
| Compound | Target Pathway | Effect | Reference |
|---|---|---|---|
| Related Pyrazole Derivative | p38 MAPK | Inhibition | Wang et al., 2021 |
| Related Pyrazole Derivative | ERK | Inhibition | Wang et al., 2021 |
The structural features of the compound play a crucial role in its biological activity. The presence of specific substituents and their positions can significantly enhance or diminish the activity against these targets.
The mechanism by which 6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interfere with cell cycle regulation and apoptosis pathways in cancer cells.
Case Studies
Several case studies have documented the effects of similar pyrazole compounds on cancer cell lines:
- MCF-7 Breast Cancer Study : A study demonstrated that a related pyrazole derivative significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells by activating caspase pathways .
- Lung Cancer Research : Another investigation found that compounds with similar structures could inhibit tumor growth in lung cancer models through modulation of the VEGF signaling pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
